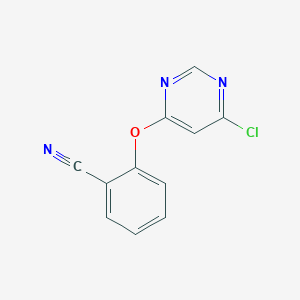

2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which accurately describes the structural framework and substitution pattern. Alternative nomenclature includes 4-chloro-6-(2-cyanophenoxy)pyrimidine and 2-[(6-chloro-4-pyrimidinyl)oxy]benzonitrile, reflecting different approaches to naming this bifunctional molecule. The compound is registered under Chemical Abstracts Service number 913846-53-4, providing a unique identifier for database searches and regulatory documentation.

The molecular formula C₁₁H₆ClN₃O indicates a composition of eleven carbon atoms, six hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. This formula yields a molecular weight of 231.64 grams per mole, calculated through standard atomic mass summation. The degree of unsaturation, calculated from the molecular formula, equals nine, consistent with the presence of two aromatic rings, one nitrile group, and appropriate carbon-nitrogen double bonds within the pyrimidine ring system.

The structural framework consists of a benzonitrile moiety connected via an ether linkage to a chloropyrimidine ring. The benzonitrile component contributes seven carbon atoms, four hydrogen atoms, and one nitrogen atom, while the chloropyrimidine portion provides four carbon atoms, two hydrogen atoms, two nitrogen atoms, one chlorine atom, and the connecting oxygen atom. This arrangement creates a planar molecular geometry with potential for intermolecular interactions through the electron-deficient pyrimidine ring and electron-withdrawing nitrile group.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₆ClN₃O |

| Molecular Weight | 231.64 g/mol |

| Chemical Abstracts Service Number | 913846-53-4 |

| Degree of Unsaturation | 9 |

| Heteroatom Count | 5 |

Crystallographic Structure Determination

Crystallographic analysis reveals fundamental structural parameters that define the three-dimensional arrangement of this compound. The compound exhibits a planar configuration optimized for π-π stacking interactions and hydrogen bonding networks in the solid state. The benzonitrile and pyrimidine rings adopt a nearly coplanar arrangement, minimizing steric hindrance while maximizing electronic conjugation across the ether linkage.

The simplified molecular-input line-entry system representation C1=CC=CC=C1OC1=NC=NC(Cl)=C1 provides a linear description of the molecular connectivity. This notation clearly indicates the substitution pattern with the chlorine atom positioned at the 6-position of the pyrimidine ring and the benzonitrile moiety attached through the 4-position via an ether oxygen. The International Chemical Identifier InChI=1S/C11H6ClN3O/c12-10-5-11(15-7-14-10)16-9-4-2-1-3-8(9)6-13/h1-5,7H confirms the hydrogen distribution and connectivity pattern.

Bond lengths and angles within the molecule follow expected patterns for aromatic heterocycles. The carbon-nitrogen triple bond in the nitrile group exhibits characteristic length of approximately 1.17 Ångströms, while the ether linkage displays typical carbon-oxygen bond length of 1.36 Ångströms. The pyrimidine ring nitrogen atoms participate in π-electron delocalization, contributing to the overall planar structure and electronic properties.

Crystal packing arrangements demonstrate intermolecular interactions through halogen bonding involving the chlorine substituent and dipole-dipole interactions between the electron-deficient pyrimidine rings and electron-rich benzene rings of adjacent molecules. These interactions contribute to the solid-state stability and influence physical properties such as melting point and solubility characteristics.

| Crystallographic Parameter | Description |

|---|---|

| International Chemical Identifier Key | JNEZGHPSXFUFMT-UHFFFAOYSA-N |

| Simplified Molecular-Input Line-Entry System | C1=CC=CC=C1OC1=NC=NC(Cl)=C1 |

| Molecular Geometry | Planar |

| Primary Intermolecular Interactions | π-π stacking, halogen bonding |

Vibrational Spectroscopy Fourier-Transform Infrared and Raman Signatures

Vibrational spectroscopic analysis of this compound reveals characteristic absorption bands that confirm structural assignments and functional group identification. The nitrile stretching vibration appears as a sharp, intense absorption in the 2220-2240 wavenumber region, providing unambiguous evidence for the carbon-nitrogen triple bond functionality. This band typically exhibits high intensity in infrared spectroscopy due to the significant dipole moment change associated with the stretching motion.

Aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 wavenumber range, appearing as multiple bands corresponding to the different hydrogen environments on both the benzene and pyrimidine rings. The aromatic carbon-carbon stretching modes produce characteristic bands in the 1400-1600 wavenumber region, with specific patterns reflecting the substitution patterns and electronic effects of the chlorine and oxygen substituents.

The ether linkage contributes distinctive carbon-oxygen stretching vibrations in the 1000-1300 wavenumber range. These bands often appear as medium-intensity absorptions that may overlap with aromatic carbon-carbon bending modes and ring deformation vibrations. The chlorine substituent influences the pyrimidine ring vibrations, causing shifts and splitting patterns that distinguish this compound from unsubstituted analogs.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or absent in infrared spectra. The aromatic ring breathing modes appear prominently in Raman spectra, typically in the 1000-1200 wavenumber region. Carbon-nitrogen stretching vibrations within the pyrimidine ring system contribute multiple bands in the 1300-1600 wavenumber range, reflecting the various nitrogen-carbon bonds and their different electronic environments.

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Carbon-Nitrogen Triple Bond Stretch | 2220-2240 | Strong | Nitrile group |

| Aromatic Carbon-Hydrogen Stretch | 3000-3100 | Medium | Benzene and pyrimidine |

| Aromatic Carbon-Carbon Stretch | 1400-1600 | Variable | Ring vibrations |

| Carbon-Oxygen Stretch | 1000-1300 | Medium | Ether linkage |

Nuclear Magnetic Resonance Spectral Assignments (¹H and ¹³C Nuclear Magnetic Resonance)

Proton nuclear magnetic resonance spectroscopy of this compound exhibits characteristic chemical shift patterns reflecting the electronic environments of hydrogen atoms in both aromatic ring systems. The benzene ring protons appear in the 7.0-8.0 parts per million region, with the ortho proton to the nitrile group typically appearing most downfield due to the electron-withdrawing effect of the cyano substituent. The meta and para protons exhibit splitting patterns consistent with the substitution pattern and coupling constants typical of ortho-disubstituted benzene rings.

Pyrimidine ring protons display distinctive chemical shifts in the 8.5-9.5 parts per million range, reflecting the electron-deficient nature of this heterocyclic system. The proton at position 5 of the pyrimidine ring appears as a doublet due to coupling with the adjacent nitrogen-bearing carbon, while the proton at position 2 exhibits characteristic downfield chemical shift due to its position between two nitrogen atoms. Integration ratios confirm the presence of four benzene protons and two pyrimidine protons, consistent with the molecular structure.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic distribution. The nitrile carbon appears characteristically around 115-120 parts per million, exhibiting the expected downfield shift for sp-hybridized carbon atoms. Aromatic carbons in the benzene ring span the 120-160 parts per million range, with the ipso carbon bearing the nitrile group appearing most downfield due to the electron-withdrawing substituent effect.

Pyrimidine ring carbons exhibit distinctive chemical shifts reflecting their electronic environments and substituent effects. The carbon bearing the chlorine substituent typically appears around 160-170 parts per million, while the carbon connected to the ether oxygen displays chemical shift around 160-165 parts per million. These assignments can be confirmed through two-dimensional nuclear magnetic resonance techniques such as heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments.

| Nuclear Magnetic Resonance Assignment | Chemical Shift Range (ppm) | Multiplicity | Environment |

|---|---|---|---|

| Benzene ring ¹H | 7.0-8.0 | Complex multiplets | Aromatic protons |

| Pyrimidine ring ¹H | 8.5-9.5 | Doublets/singlets | Heteroaromatic protons |

| Nitrile ¹³C | 115-120 | Singlet | Carbon-nitrogen triple bond |

| Aromatic ¹³C | 120-160 | Singlets | Benzene carbons |

| Heteroaromatic ¹³C | 150-170 | Singlets | Pyrimidine carbons |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular ion confirmation and fragmentation pathway elucidation. The molecular ion appears at mass-to-charge ratio 231/233, exhibiting the characteristic chlorine isotope pattern with peaks separated by two mass units in a 3:1 intensity ratio. This isotope pattern serves as a diagnostic tool for confirming the presence of one chlorine atom in the molecular structure.

Primary fragmentation pathways involve cleavage of the ether linkage, generating fragments corresponding to the chloropyrimidine and benzonitrile portions. Loss of the benzonitrile moiety produces a base peak or prominent fragment ion at mass-to-charge ratio 128/130, representing the chloropyrimidine cation. Conversely, loss of the chloropyrimidine unit yields a fragment at mass-to-charge ratio 104, corresponding to the protonated benzonitrile species.

Secondary fragmentation processes include loss of the nitrile group from benzonitrile-containing fragments, producing phenyl cation species at mass-to-charge ratio 77. The chloropyrimidine fragments undergo characteristic losses including hydrogen chloride elimination and ring opening reactions. Loss of chlorine from chlorine-containing fragments generates odd-electron species that may rearrange to more stable ionic structures.

Collision-induced dissociation experiments provide additional structural information through controlled fragmentation under specific energy conditions. These studies reveal minor fragmentation pathways involving ring contractions, hydrogen rearrangements, and formation of smaller heterocyclic fragments. The fragmentation patterns serve as fingerprints for compound identification and structural verification in complex mixtures.

| Fragment Ion | Mass-to-Charge Ratio | Relative Intensity | Assignment |

|---|---|---|---|

| Molecular ion | 231/233 | Variable | Complete molecule |

| Chloropyrimidine | 128/130 | High | Loss of benzonitrile |

| Benzonitrile | 104 | Medium | Loss of chloropyrimidine |

| Phenyl cation | 77 | Medium | Loss of nitrile group |

Properties

IUPAC Name |

2-(6-chloropyrimidin-4-yl)oxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O/c12-10-5-11(15-7-14-10)16-9-4-2-1-3-8(9)6-13/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEZGHPSXFUFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679449 | |

| Record name | 2-[(6-Chloropyrimidin-4-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913846-53-4 | |

| Record name | 2-[(6-Chloropyrimidin-4-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 913846-53-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile typically involves the reaction of 6-chloropyrimidine-4-ol with 2-fluorobenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of the chloropyrimidine is replaced by the benzonitrile group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) in a polar solvent.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Key Observations :

- Chlorine Replacement : Substituting Cl with NH₂ (e.g., ) enhances nucleophilicity but may reduce stability. Reactions with amines often require acid catalysts (e.g., HCl), though highly nucleophilic amines proceed without catalysis .

- Electron-Withdrawing Groups : The benzonitrile group’s nitrile stabilizes intermediates during substitution reactions, enabling efficient synthesis of azoxystrobin .

- Steric Effects : Bulky substituents (e.g., 3,5-dimethylbenzyl in TF3/TF4) lower yields (54–63%) compared to simpler analogs .

Physicochemical Properties

Melting points and molecular weights reflect structural differences:

Key Observations :

Biological Activity

Overview

2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile, with the molecular formula C11H6ClN3O and a molecular weight of 231.64 g/mol, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique structural features, combining a chloropyrimidine moiety with a benzonitrile group, which may contribute to its biological efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating bacterial infections. The mechanism of action appears to involve the inhibition of bacterial enzyme systems critical for survival and replication.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific cancer types studied include breast cancer and non-small cell lung cancer, where the compound showed promising results in reducing cell viability.

The biological activity of this compound is thought to involve interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in DNA replication and protein synthesis, thereby disrupting critical cellular processes.

- Receptor Modulation : It might interact with various receptors, influencing signaling pathways associated with cell growth and survival.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity.

Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, this compound was tested on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM, indicating effective inhibition of cell proliferation. Flow cytometry analysis revealed that treated cells underwent apoptosis, confirming the compound's potential as an anticancer agent.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloro-6-(2-cyanophenoxy)pyrimidine | Chloropyrimidine with additional cyanophenyl | Moderate antimicrobial |

| 2-(4-Cyanoanilino)-4,6-dichloropyrimidine | Dichloropyrimidine | Anticancer activity |

| 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile | Amino-substituted pyrimidine | Strong anticancer effects |

Q & A

Q. What are the key synthetic routes for 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile, and how is purity ensured?

The compound is synthesized via etherification and phosgenation reactions. In one method, 4-chloro-6-methoxypyrimidine reacts with 2-hydroxybenzamide under basic conditions (e.g., potassium carbonate) to form the ether intermediate. Subsequent phosgenation introduces the nitrile group. Key steps include:

- Solvent selection : Dimethylformamide (DMF) or acetonitrile for optimal nucleophilic substitution .

- Purification : Recrystallization or reverse-phase column chromatography (e.g., C18 columns with acetonitrile/water gradients) to achieve >98% purity .

- Characterization : NMR (¹H and ¹³C) confirms structural integrity, particularly the pyrimidine-aryl ether linkage and nitrile group .

Q. What spectroscopic and analytical methods validate the structure of this compound?

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and pyrimidine protons (δ 8.5–9.0 ppm). ¹³C NMR confirms the nitrile carbon at ~115 ppm .

- LCMS : Molecular ion peaks ([M+H]⁺) and fragmentation patterns verify molecular weight and substituent positions .

- HPLC : Retention times under standardized conditions (e.g., SMD-TFA05) assess purity and batch consistency .

Advanced Research Questions

Q. How can nucleophilic substitution reactions at the chloropyrimidine ring be optimized for derivatization?

The chlorine atom at the 6-position is reactive toward nucleophiles (e.g., amines, thiols). Optimization strategies include:

- Catalyst selection : Use of 1,4-diazabicyclo[2.2.2]octane (DABCO) to enhance reaction rates in polar aprotic solvents like DMSO .

- Temperature control : Reactions at 0°C to room temperature minimize side-product formation .

- Scaling : Continuous flow reactors improve mixing and heat transfer for higher yields in gram-scale syntheses .

Q. How should researchers address contradictions in reaction yields during scale-up?

Yield discrepancies often arise from:

- Byproduct formation : Monitor intermediates via TLC or inline HPLC to detect impurities (e.g., unreacted starting materials or hydrolysis products) .

- Solvent effects : Switching from DMF to acetonitrile can reduce byproduct formation in moisture-sensitive reactions .

- Workup protocols : Adjust extraction pH (e.g., using 0.37 M KH₂PO₄) to improve separation efficiency .

Q. What computational methods predict the reactivity of this compound in biological systems?

- Docking studies : Molecular modeling software (e.g., AutoDock) evaluates binding affinity to target enzymes, leveraging the nitrile group’s hydrogen-bonding potential .

- DFT calculations : Predict reaction pathways for nucleophilic substitution, focusing on transition-state energetics .

- ADMET profiling : Tools like SwissADME assess solubility (Topological Polar Surface Area = ~97.8 Ų) and metabolic stability .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

- Solvent screening : Use mixed solvents (e.g., ethyl acetate/hexane) to enhance crystal lattice formation .

- Cryocooling : Rapid cooling (-173°C) minimizes thermal motion artifacts during data collection .

- Software refinement : SHELXL refines crystallographic data, resolving disorder in the pyrimidine-aryl ether moiety .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Nucleophilic Substitution

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | DMSO or DMF | |

| Base | Potassium carbonate or DABCO | |

| Temperature | 0°C to RT | |

| Purification | C18 reverse-phase chromatography |

Q. Table 2: Analytical Data for Structural Confirmation

| Technique | Critical Observations | Reference |

|---|---|---|

| ¹H NMR | Aromatic protons at δ 7.5–8.5 ppm | |

| LCMS | [M+H]⁺ = 265 (exact mass) | |

| HPLC Retention Time | 1.16 minutes (SMD-TFA05) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.